molecular formula C6H10O4 B093570 4-Ethoxy-4-oxobutanoic acid CAS No. 1070-34-4

4-Ethoxy-4-oxobutanoic acid

Cat. No.: B093570
CAS No.: 1070-34-4
M. Wt: 146.14 g/mol
InChI Key: LOLKAJARZKDJTD-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxobutanoic acid (CAS: 1070-34-4), also known as monoethyl succinate or ethyl hydrogen succinate, is a fatty acid ester derived from succinic acid. Its molecular formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol . Structurally, it consists of a succinic acid backbone with one carboxylic acid group and one ethyl ester group. This compound is classified as a weak acid (pKa ~4.5) and exhibits high polarity due to its hydrophilic carboxylic acid and ester moieties .

It is naturally found in wines and fungal extracts, where it contributes to flavor profiles and exhibits antifungal activity. For instance, in Slovak Tokaj wines, concentrations reached 33.3 mg/L, with higher levels in red wines compared to white wines (78.7 mg/L vs. 17.4 mg/L, p<0.001) . In Trichoderma spp. extracts, it was detected at 0.13 ± 0.03 mg/L, suggesting a role in pathogen inhibition .

Preparation Methods

Synthesis Pathways for 4-Ethoxy-4-oxobutanoic Acid

Direct Esterification of Succinic Anhydride

The most widely reported method involves the esterification of succinic anhydride with ethanol under acidic catalysis. This reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the electrophilic carbonyl carbon of the anhydride.

Reaction Conditions

  • Molar Ratio : A stoichiometric excess of ethanol (1:1.5–2.5) ensures complete conversion of succinic anhydride .

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–1.5 wt%) accelerates the reaction .

  • Temperature : Maintained at 70–120°C to balance reaction kinetics and side-product formation .

  • Pressure : Atmospheric or slightly elevated pressure (0.2–2 MPa) to prevent ethanol evaporation .

Challenges : Competing di-esterification can occur if excess ethanol is used, necessitating precise stoichiometric control.

Table 1 : Optimization of Esterification Parameters

ParameterOptimal RangeImpact on Yield
Ethanol:Anhydride Ratio1.5:1–2:1Maximizes monoester (≥85%)
Reaction Temperature90–110°CReduces di-ester byproducts
Catalyst Concentration1.0 wt% H₂SO₄Balances rate and corrosion

Continuous-Flow Synthesis in High-Gravity Reactors

Alternative Synthetic Routes

Ozonolysis of 4-Amino-2-methylene-4-oxobutanoic Acid

A patent by US9963423B2 describes ozonolysis as a novel pathway . Here, 4-amino-2-methylene-4-oxobutanoic acid is treated with ozone in aqueous medium, cleaving the double bond to yield 4-amino-2,4-dioxobutanoic acid. Subsequent ethanolysis produces this compound.

Steps :

  • Ozonolysis :
    C5H7NO3+O3C4H5NO5+HCHO\text{C}_5\text{H}_7\text{NO}_3 + \text{O}_3 \rightarrow \text{C}_4\text{H}_5\text{NO}_5 + \text{HCHO}
    Conducted at 0–5°C to minimize overoxidation .

  • Ethanolysis :
    The intermediate is refluxed with ethanol (2–3 equivalents) to substitute the amino group.

Yield : ~78% after purification .

Enzymatic Esterification

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica) in non-aqueous media. This approach avoids acidic waste and operates under mild conditions (30–50°C, pH 7–8).

Table 2 : Enzymatic vs. Chemical Esterification

ParameterEnzymatic MethodChemical Method
Temperature40°C100°C
CatalystLipase BH₂SO₄
Environmental ImpactLow (no acid waste)High (acid neutralization)
Yield70–75%85–90%

Purification and Isolation

Crystallization Techniques

Post-reaction mixtures are cooled to 8–10°C, inducing crystallization of the monoester. Ethanol or ethyl acetate washes remove residual di-ester and unreacted succinic anhydride .

Purity : Recrystallization from ether yields >99% pure product .

Distillation

Vacuum distillation (50–60°C, 10–15 mmHg) separates the monoester from high-boiling impurities. This step is critical in industrial settings to meet pharmaceutical-grade standards .

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy : Strong absorptions at 1,740 cm⁻¹ (ester C=O) and 1,710 cm⁻¹ (acid C=O) .

  • NMR :

    • ¹H NMR (CDCl₃) : δ 4.12 (q, 2H, -OCH₂CH₃), δ 2.65 (m, 4H, -CH₂CH₂-) .

    • ¹³C NMR : δ 172.5 (acid C=O), δ 170.8 (ester C=O) .

Table 3 : Physical Properties of this compound

PropertyValueSource
Melting Point8°C
Boiling Point257.8°C (760 mmHg)
Density1.20 g/cm³
Flash Point106.2°C

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

4-Ethoxy-4-oxobutanoic acid serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. This compound can lead to the formation of succinic acid derivatives and other substituted butanoic acids, expanding the library of available chemical entities for research and development.

Biological Studies

Research has indicated that this compound is present as a metabolite in human saliva, suggesting potential biological activities. Its role in metabolic pathways could be significant for understanding human biochemistry and the development of new therapeutic agents .

Medical Applications

The compound is being investigated for its potential therapeutic properties. It acts as a precursor for drug synthesis, which can lead to the development of novel pharmaceuticals targeting various health conditions.

Food Industry

In winemaking, this compound has been identified as a significant flavor compound. Studies have shown that it contributes to the sensory profile of wines, particularly those fermented with specific yeast strains like Kluyveromyces marxianus. The compound's concentration varies significantly between different fermentation environments, impacting the overall quality and flavor characteristics of the wine .

Case Studies

StudyFindings
Acalypha wilkesiana Study Identified this compound as a constituent with potential bioactivity; however, it did not exhibit significant antimicrobial properties in isolation.
Georgian Wine Yeast Study Demonstrated that indigenous yeast strains significantly increased the production of this compound during fermentation, enhancing wine flavor profiles .
Flavor Compound Analysis Quantitative analysis revealed that this compound is one of the major fermentation flavors produced by specific yeast strains during wine production .

Analytical Methods

Several analytical techniques have been employed to identify and quantify this compound:

  • Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
  • Mass Spectrometry (MS) : Helps in determining molecular weight and structure.
  • Gas Chromatography coupled with Flame Ionization Detection (GC-FID) : A reliable method for analyzing volatile compounds in complex mixtures such as wine .

Mechanism of Action

The mechanism of action of 4-ethoxy-4-oxobutanoic acid involves its interaction with biological molecules. As a fatty acid ester, it can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions. The molecular targets and pathways involved include enzymes that catalyze ester hydrolysis and oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Succinate (CAS: 123-25-1)

  • Structure : Fully esterified succinic acid (two ethyl groups).
  • Molecular Weight : 174.16 g/mol .
  • Properties: Higher volatility and lower polarity than 4-ethoxy-4-oxobutanoic acid, making it more prevalent in wine aromas.
  • Occurrence : Detected in higher concentrations in wines (e.g., 0.33 ± 0.00 mg/L in fungal extracts and up to 864 mg/L in Tokaj wines ).
  • Applications: Used as a flavoring agent and solvent. Its di-ester structure enhances stability under acidic conditions compared to mono-esters .

Key Difference: The monoester (this compound) retains a free carboxylic acid group, increasing its solubility in aqueous systems and reactivity in biological pathways .

4-Methoxy-4-oxobutanoic Acid

  • Structure : Methoxy substituent instead of ethoxy.
  • Molecular Weight : 132.11 g/mol .
  • Properties : The shorter methoxy group reduces lipophilicity compared to the ethoxy analog.
  • Applications: Primarily a laboratory intermediate. Its synthesis requires anhydrous conditions to prevent methanol residues, which interfere with downstream reactions .

4-Hydroxy-2-oxobutanoic Acid

  • Structure : Hydroxyl and oxo groups at positions 4 and 2, respectively.
  • Molecular Weight : 118.09 g/mol .
  • Properties : The hydroxyl group increases acidity (pKa ~3.5) and hydrogen-bonding capacity, making it more reactive in nucleophilic reactions.
  • Applications : Used in biochemical research, particularly in studies of metabolic pathways like the citric acid cycle .

Key Difference: Unlike this compound, this compound lacks an ester group, limiting its utility in flavor or fragrance applications.

Ethyl 3-Oxo-4-phenylbutanoate (CAS: 20882-04-6)

  • Structure : Aromatic phenyl group at position 4 and a ketone at position 3.
  • Molecular Weight : 218.25 g/mol .
  • Properties : The phenyl group introduces aromaticity, enhancing UV absorption and stability.
  • Applications : Employed in organic synthesis for pharmaceuticals and agrochemicals due to its conjugated ketone-ester system .

Key Difference: The phenyl substituent broadens applications in medicinal chemistry, whereas this compound is more niche in food and antifungal contexts .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Key Applications/Properties References
This compound C₆H₁₀O₄ 146.14 1070-34-4 Wine aroma, antifungal activity
Diethyl Succinate C₈H₁₄O₄ 174.16 123-25-1 Flavoring agent, higher volatility
4-Methoxy-4-oxobutanoic acid C₅H₈O₄ 132.11 - Lab synthesis intermediate
4-Hydroxy-2-oxobutanoic acid C₄H₆O₄ 118.09 - Metabolic pathway studies
Ethyl 3-oxo-4-phenylbutanoate C₁₂H₁₄O₃ 218.25 20882-04-6 Pharmaceutical synthesis

Biological Activity

4-Ethoxy-4-oxobutanoic acid (CAS Number: 1070-34-4) is an organic compound classified as a fatty acid ester. Its unique structural characteristics, including an ethoxy group and a keto group, render it distinct in terms of chemical reactivity and biological activity compared to its analogs. This article explores its biological activities, potential applications in medicine and industry, and relevant research findings.

  • Molecular Formula : C₆H₁₀O₄
  • Molecular Weight : 146.141 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
    SMILES CCOC O CCC O O\text{SMILES CCOC O CCC O O}

Metabolic Role

This compound has been identified as a metabolite in human saliva, suggesting a role in human metabolism and potential implications for oral health. Its presence in biological fluids indicates that it may participate in various metabolic pathways, particularly those related to fatty acid metabolism.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, grape juice containing this compound has shown effectiveness in inactivating poliovirus, suggesting that it may contribute to the antiviral activity of certain food products . The mechanisms behind these effects may involve interactions with viral particles or modulation of host immune responses.

Therapeutic Potential

The compound has been explored for its therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure allows for various chemical modifications that can lead to the development of novel pharmaceuticals . For example, derivatives of this compound have been investigated for their potential anti-inflammatory effects and could serve as candidates for further pharmaceutical development.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study examining the chemical composition of Acalypha wilkesiana found that while this compound did not exhibit significant antimicrobial activity on its own, its role as part of a complex mixture may enhance the overall bioactivity of plant extracts.
  • Grape Juice Studies : Quantitative analyses revealed that grape juice containing this compound can significantly reduce the infectivity of enteric viruses like poliovirus. This suggests that the compound may play a role in food safety and public health .
  • Biocatalytic Synthesis : Recent advancements have shown that biocatalysts can be employed to synthesize derivatives of this compound efficiently. This method not only improves yield but also ensures environmentally friendly production processes .

Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
Ethyl 4-Oxobutanoate Lacks ethoxy groupModerate biological activity
Succinic Acid Parent compoundEstablished metabolic pathways
4-Hydroxy-4-Ethoxybutanoic Acid Reduced formPotentially enhanced activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-4-oxobutanoic acid, and how is purity ensured?

  • Methodology :

  • Claisen Condensation : React ethyl oxalate with hydrocinnamic acid derivatives under alkaline conditions, followed by saponification and decarboxylation .

  • Ethoxy Group Introduction : Substitute methoxy groups in analogs (e.g., 4-Methoxy-4-oxobutanoic acid) with ethoxy via nucleophilic substitution, monitored by 1^1H NMR for methanol residue detection .

  • Purification : Use vacuum drying to remove solvents, validated by 1^1H NMR (expected peaks: δ 2.60–2.80 [m, 2xCH2_2], 3.68 [s, OCH3_3]) .

    • Key Data :
ParameterValue/Peak (δ, CDCl3_3)Reference
CH2_2 groups2.60–2.80 (multiplet)
Ethoxy (OCH2_2CH3_3)1.20–1.40 (triplet)

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Techniques :

  • 1^1H NMR : Identifies ethoxy (δ ~1.35, triplet) and carbonyl protons (δ ~9.89, broad OH) .
  • X-ray Crystallography : Resolve crystal packing using OLEX2 for structure solution and SHELXL for refinement, particularly for detecting twinning or disorder .
    • Validation : Cross-reference with databases (e.g., PubChem) for spectral consistency .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like residual methanol?

  • Strategies :

  • Reaction Monitoring : Use in-situ FTIR to track ethoxy group incorporation and intermediate formation.
  • Continuous Flow Systems : Improve scalability and reduce side reactions (e.g., ester hydrolysis) .
  • Workup : Employ aqueous washes (pH 2–3) to precipitate the acid form, followed by recrystallization in ethanol/water .

Q. How are crystallographic data contradictions (e.g., twinning) resolved during structural analysis?

  • Tools :

  • SHELXL : Apply HKLF5 refinement for twinned data; validate using Rint_{int} < 5% .
  • OLEX2 Workflow : Integrate charge-flipping algorithms for ab initio phasing in low-symmetry space groups .
    • Case Study : For analogs like 4-(2-Fluorophenyl)-4-oxobutanoic acid, SHELXD improved phase resolution in P21_1/c systems .

Q. What functional group transformations are feasible for this compound in drug design?

  • Reactions :

  • Reduction : Convert ketone to alcohol using NaBH4_4, yielding 4-Ethoxy-4-hydroxybutanoic acid .
  • Amidation : React with amines (e.g., 5,6,7,8-tetrahydronaphthalen-1-amine) to form bioactive amides .
    • Applications : Derivatives inhibit enzymes like COX-2 (IC50_{50} ~10 µM) .

Q. How to address discrepancies in 1^1H NMR spectra during reaction monitoring?

  • Troubleshooting :

  • Solvent Artifacts : Use deuterated solvents (e.g., CDCl3_3) to avoid splitting from protic impurities .
  • Dynamic Effects : Variable-temperature NMR resolves broadening from keto-enol tautomerism .

Q. Methodological Guidelines

Q. What protocols ensure accurate purity assessment post-synthesis?

  • Chromatography :

  • HPLC : C18 column, 0.1% TFA in H2_2O/MeCN gradient, retention time ~8.2 min .
  • TLC : Silica gel, ethyl acetate/hexane (3:7), Rf_f ~0.4 .

Q. How can computational tools predict reactivity or crystallographic behavior?

  • Software :

  • Gaussian 16 : Calculate electrostatic potential surfaces to predict nucleophilic attack sites.
  • Mercury CSD : Analyze packing motifs in analogs (e.g., 4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic acid) to design co-crystals .

Q. Safety and Compliance

  • Handling : Use PPE (gloves, goggles) and fume hoods; avoid skin contact (LD50_{50} >2000 mg/kg in rodents) .
  • Waste Disposal : Neutralize with NaHCO3_3 before incineration .

Properties

IUPAC Name

4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLKAJARZKDJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870834
Record name Butanedioic acid, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-34-4
Record name Monoethyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 1-ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1-ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 1-ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hydrogen succinate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Ethoxy-4-oxobutanoic acid
4-Ethoxy-4-oxobutanoic acid
4-Ethoxy-4-oxobutanoic acid
4-Ethoxy-4-oxobutanoic acid
4-Ethoxy-4-oxobutanoic acid

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